

An In-depth Technical Guide to (R)-3-Amino-1-N-Cbz-piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Cbz-3-aminopiperidine

Cat. No.: B1270722

[Get Quote](#)

This technical guide provides a comprehensive overview of (R)-3-Amino-1-N-Cbz-piperidine (CAS Number: 1044560-96-4), a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Spectroscopic Data

(R)-3-Amino-1-N-Cbz-piperidine, also known as (R)-Benzyl 3-aminopiperidine-1-carboxylate, is a versatile building block in organic synthesis. Its structural characteristics, including the presence of a chiral center and a carbobenzyloxy (Cbz) protecting group, make it a valuable component in the stereoselective synthesis of complex molecules.

Table 1: Physicochemical and Spectroscopic Data for (R)-3-Amino-1-N-Cbz-piperidine

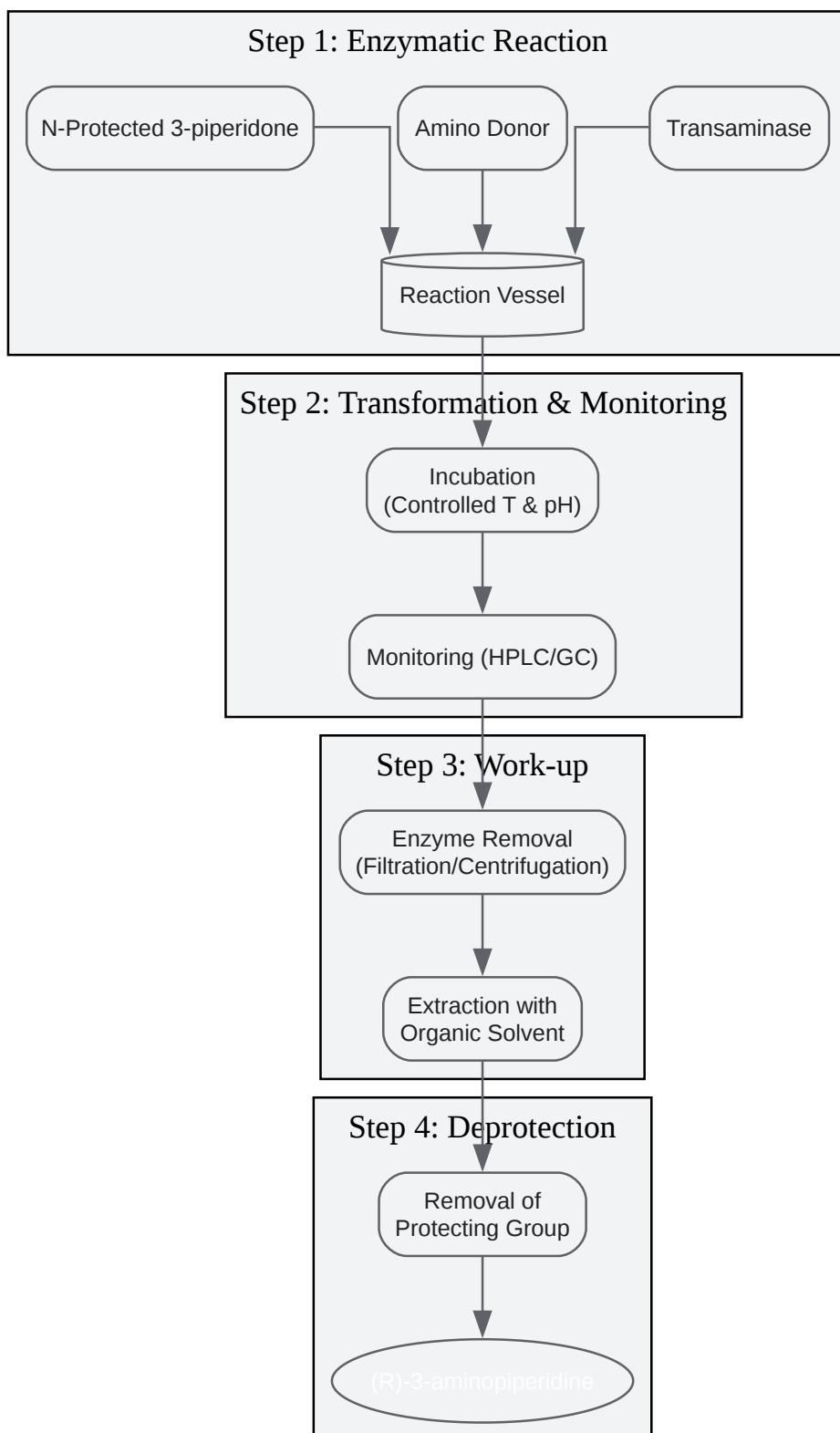
Property	Value	Reference
CAS Number	1044560-96-4	N/A
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	234.29 g/mol	[1]
Appearance	Not explicitly stated, but related compounds are liquids or solids.	N/A
¹ H NMR	Spectrum available	[2]
¹³ C NMR	Spectrum available	[3]
InChI	InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1	[2]
SMILES	N1(C(OCC2=CC=CC=C2)=O)CCC--INVALID-LINK--C1	[2]

Synthesis of (R)-3-Amino-1-N-Cbz-piperidine

The enantiomerically pure form of 3-aminopiperidine derivatives is crucial for the efficacy of many pharmaceutical compounds. Several synthetic strategies have been developed to produce (R)-3-Amino-1-N-Cbz-piperidine and its analogs. Below are detailed experimental protocols for two distinct and significant methods.

Enzymatic Synthesis using Transaminase

This method utilizes a transaminase enzyme to stereoselectively introduce the amine group, offering a green and efficient alternative to traditional chemical synthesis.[4]


Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, combine nitrogen-protected 3-piperidone (the specific protecting group can be C1-4 alkoxy carbonyl, carbobenzoxy, or benzyl), an amino

donor, and the transaminase enzyme in an appropriate buffer solution.[4]

- Transformation: Allow the transaminase reaction to proceed under controlled temperature and pH until the conversion of the ketone to the desired (R)-amine is complete. The reaction progress can be monitored by techniques such as HPLC or GC.[4]
- Work-up and Deprotection: Upon completion, the enzyme is typically removed by filtration or centrifugation. The nitrogen-protected (R)-3-aminopiperidine is then extracted from the aqueous phase using an organic solvent.[4]
- Final Product Formation: The protecting group is subsequently removed to yield (R)-3-aminopiperidine or its salt. For instance, a Cbz group can be removed by hydrogenation.[4]

Workflow for Enzymatic Synthesis:

[Click to download full resolution via product page](#)*Enzymatic synthesis of (R)-3-aminopiperidine.*

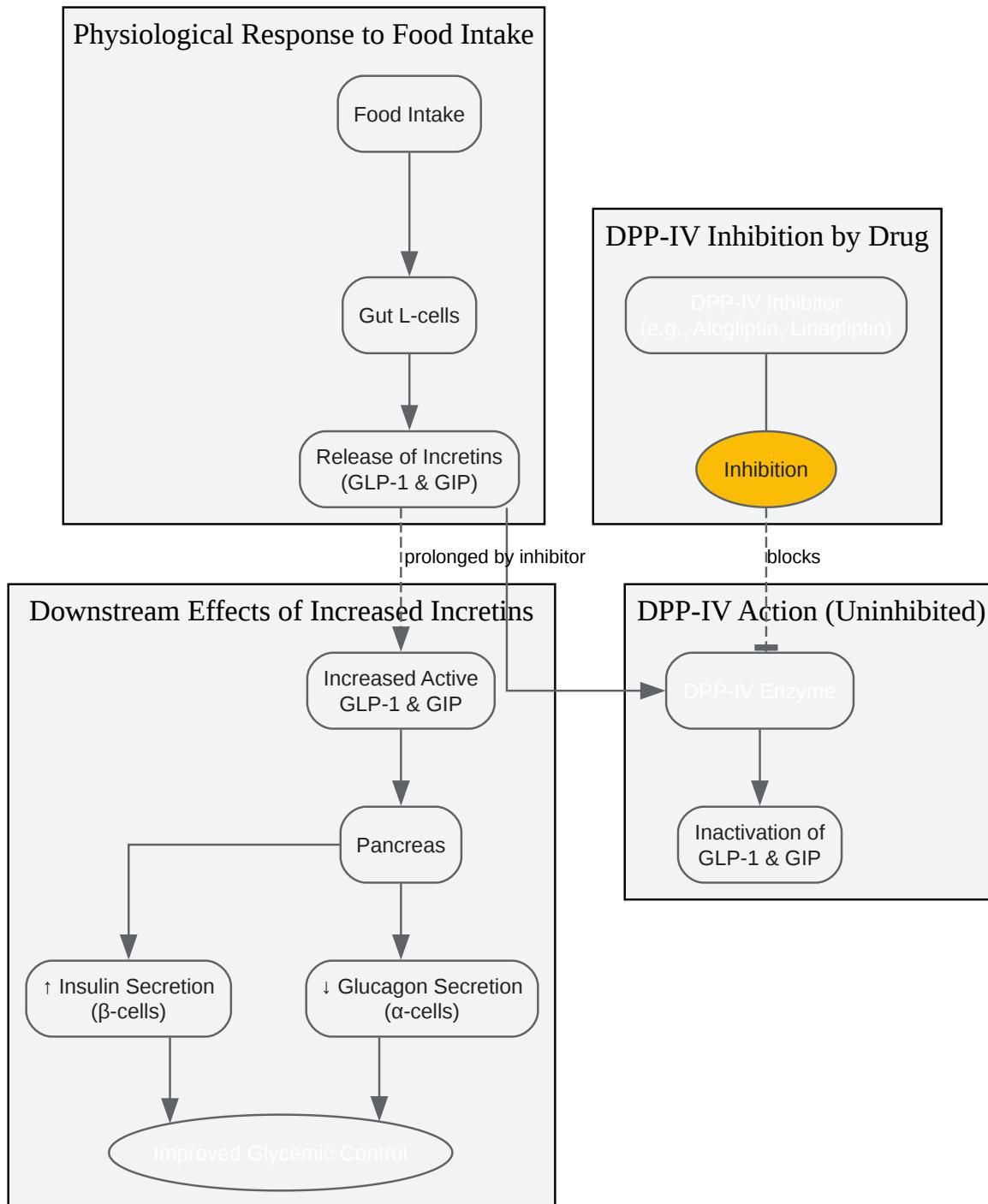
Multi-step Synthesis from L-Glutamic Acid

This chemoenzymatic approach starts from a readily available chiral building block, L-glutamic acid, and involves several chemical transformations to construct the piperidine ring.

Experimental Protocol:

- **Esterification and Boc-Protection:** To a stirred solution of dimethyl ester of L-glutamic acid in CH_2Cl_2 at 0°C , add triethylamine, $(\text{Boc})_2\text{O}$, and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 6 hours. After quenching with water, the product is extracted with CH_2Cl_2 .
- **Reduction of Diester:** The resulting (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate is reduced using NaBH_4 to yield the corresponding diol.
- **Tosylation of Diol:** The diol is then treated with p-toluenesulfonyl chloride and triethylamine in the presence of DMAP to form the ditosylate.
- **Cyclization:** The crude ditosylate is reacted with an appropriate amine (e.g., benzylamine) to induce cyclization and form the substituted piperidine derivative.
- **Deprotection:** The Boc and any other protecting groups are removed to yield the final 3-aminopiperidine derivative.

Application in Drug Development: DPP-IV Inhibition


(R)-3-Amino-1-N-Cbz-piperidine and its analogs are pivotal intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.^[5] These drugs, including alogliptin and linagliptin, are used for the management of type 2 diabetes mellitus.^[5]

Mechanism of Action of DPP-IV Inhibitors

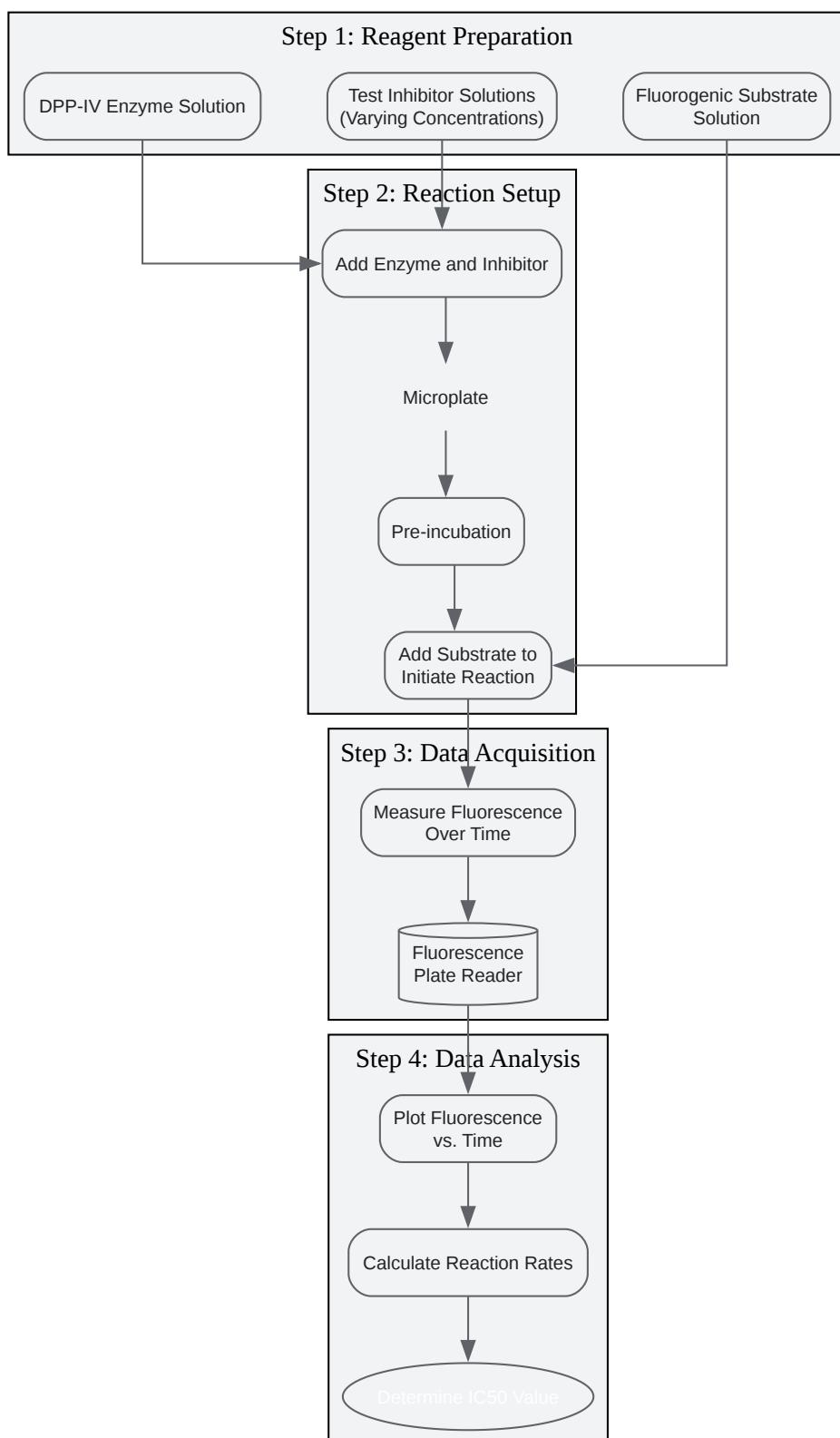
DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^[6] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.^{[7][8]}

By inhibiting DPP-IV, drugs synthesized from (R)-3-Amino-1-N-Cbz-piperidine increase the levels of active GLP-1 and GIP.^{[9][10]} This leads to enhanced insulin secretion from pancreatic β -cells and reduced glucagon secretion from α -cells, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.^{[8][10]}

Signaling Pathway of DPP-IV Inhibition:

[Click to download full resolution via product page](#)

DPP-IV inhibition enhances incretin signaling for glycemic control.


Experimental Workflow for DPP-IV Inhibition Assay

The efficacy of potential DPP-IV inhibitors is often evaluated using in vitro fluorescence-based assays.

Experimental Protocol:

- **Reagent Preparation:** Prepare solutions of the DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound ((R)-3-Amino-1-N-Cbz-piperidine-derived inhibitor) at various concentrations in an appropriate assay buffer.
- **Reaction Initiation:** In a microplate, add the DPP-IV enzyme and the test compound. After a pre-incubation period, initiate the reaction by adding the fluorogenic substrate.
- **Fluorescence Measurement:** Measure the fluorescence intensity at regular intervals using a microplate reader. The cleavage of the substrate by DPP-IV releases a fluorescent molecule, leading to an increase in fluorescence.
- **Data Analysis:** The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory activity of the test compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Workflow for a DPP-IV Inhibition Assay:

[Click to download full resolution via product page](#)

*Workflow for a typical *in vitro* DPP-IV inhibition assay.*

Conclusion

(R)-3-Amino-1-N-Cbz-piperidine is a critically important chiral intermediate with significant applications in the pharmaceutical industry. Its stereochemistry is essential for the biological activity of the resulting drug molecules, particularly in the class of DPP-IV inhibitors for the treatment of type 2 diabetes. The synthetic methodologies and understanding of its role in targeting specific biological pathways, as detailed in this guide, are fundamental for the continued development of new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]
- 3. (R)-3-N-CBZ-AMINO-PIPERIDINE (478646-32-1) 1H NMR spectrum [chemicalbook.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. Alogliptin Monograph for Professionals - Drugs.com [drugs.com]
- 6. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linagliptin? [synapse.patsnap.com]
- 8. nbinfo.com [nbinfo.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Amino-1-N-Cbz-piperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270722#r-3-amino-1-n-cbz-piperidine-cas-number-1044560-96-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com